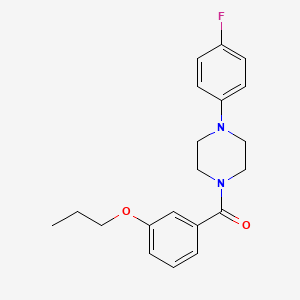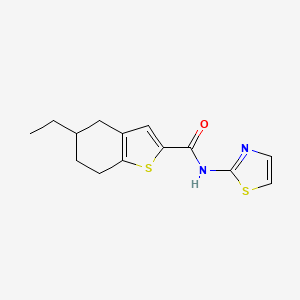![molecular formula C15H23BrN2O2S B4432958 4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide](/img/structure/B4432958.png)
4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide
Descripción general
Descripción
4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide, also known as BrPT or BrPT-TPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is widely expressed in the nervous system and plays a critical role in pain sensation and thermoregulation.
Mecanismo De Acción
4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide binds to the TRPV1 channel and activates it, leading to an influx of calcium ions and depolarization of the membrane. This depolarization results in the release of neurotransmitters, including substance P and calcitonin gene-related peptide (CGRP), which are involved in pain sensation. This compound also activates the TRPV1 channel in peripheral sensory neurons, which leads to the release of neuropeptides and cytokines that contribute to inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of TRPV1 channels in sensory neurons, the release of neurotransmitters and neuropeptides, and the induction of inflammation and pain. This compound has also been shown to have an effect on thermoregulation, with activation of TRPV1 channels leading to an increase in body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide in lab experiments is its potency and selectivity for the TRPV1 channel. This allows researchers to study the effects of TRPV1 activation without the confounding effects of other channels or receptors. However, one limitation of using this compound is its potential toxicity, as TRPV1 activation can lead to cell death in some circumstances. Researchers must be careful to use appropriate concentrations of this compound and to monitor for any signs of toxicity.
Direcciones Futuras
There are many potential future directions for the use of 4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide in scientific research. One area of interest is the development of new pain medications that target the TRPV1 channel. This compound could be used as a lead compound for the development of new drugs that are more potent and selective than current TRPV1 agonists. Another area of interest is the role of TRPV1 in other physiological processes, such as inflammation and thermoregulation. This compound could be used to study these processes and to identify new targets for drug development. Finally, this compound could be used in combination with other compounds to study the interactions between different channels and receptors in the nervous system.
Aplicaciones Científicas De Investigación
4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide has been used extensively in scientific research to study the TRPV1 channel and its role in pain sensation and thermoregulation. The TRPV1 channel is a promising target for the development of new pain medications, and this compound has been shown to be a potent and selective agonist of this channel. This compound has been used in a variety of in vitro and in vivo studies to investigate the effects of TRPV1 activation on neuronal excitability, pain sensation, and thermoregulation.
Propiedades
IUPAC Name |
4-bromo-N-(3-morpholin-4-ylpropyl)-5-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2S/c1-2-4-13-12(16)11-14(21-13)15(19)17-5-3-6-18-7-9-20-10-8-18/h11H,2-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNSVRRQXLVNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NCCCN2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B4432879.png)
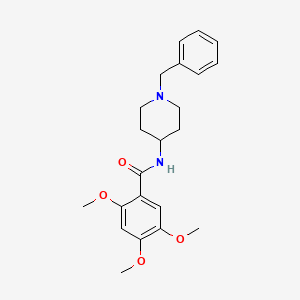
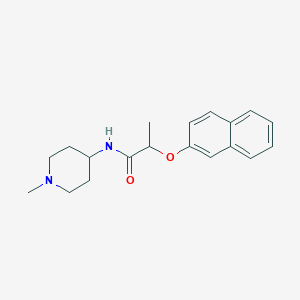
![5-chloro-2-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4432901.png)
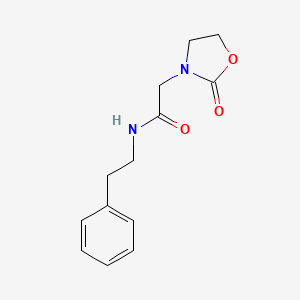
![N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4432913.png)
![2-(2,6-dichlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4432925.png)
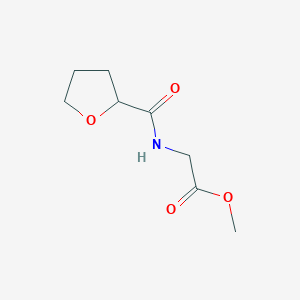
![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4432947.png)
![2-[4-(2-ethoxy-1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4432954.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,6-difluorobenzamide](/img/structure/B4432966.png)
